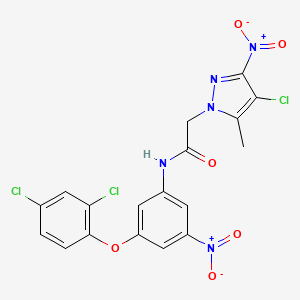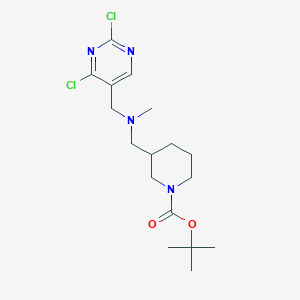
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and may require the use of solvents such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include palladium catalysts, ethanol, and other organic solvents . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate include:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and interactions with various molecular targets. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C17H26Cl2N4O2 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26Cl2N4O2/c1-17(2,3)25-16(24)23-7-5-6-12(10-23)9-22(4)11-13-8-20-15(19)21-14(13)18/h8,12H,5-7,9-11H2,1-4H3 |
Clave InChI |
DNWYAOUQCNWDPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CN(C)CC2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
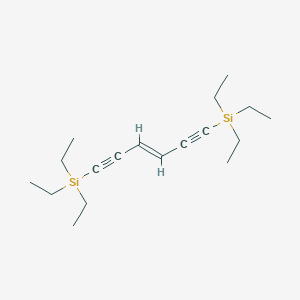
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)


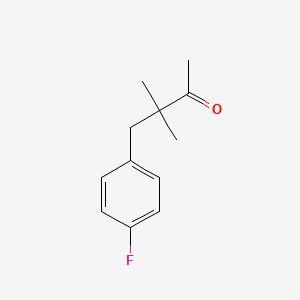
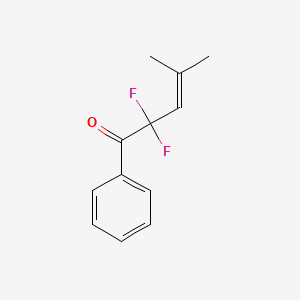
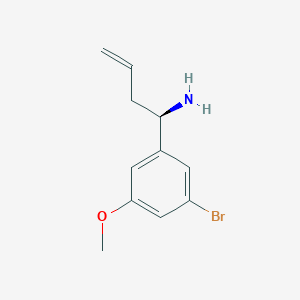
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
